

Overview of 4-hydroxybenzoic acid esters containing cyclooctyl groups

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Compound of Interest

Compound Name:	Cyclooctyl 4-hydroxybenzoate
CAS No.:	682352-28-9
Cat. No.:	B8489627

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Technical Guide: Synthesis and Evaluation of **Cyclooctyl 4-Hydroxybenzoate**

Part 1: Executive Summary & The Paraben Paradox

The Challenge: The "Paraben Paradox" in preservative science dictates that as the alkyl chain length of a 4-hydroxybenzoic acid ester increases, its antimicrobial potency rises due to enhanced membrane penetration (lipophilicity). However, this linear relationship collapses at a critical "cutoff point" (typically C8–C10) where extreme hydrophobicity leads to poor aqueous solubility and steric hindrance, rendering the molecule biologically inert in aqueous formulations.

The Cyclooctyl Solution: **Cyclooctyl 4-hydroxybenzoate** (Cyclooctyl Paraben) represents a strategic structural modification. Unlike its linear counterpart (n-octyl paraben), the cyclooctyl group introduces:

- **Conformational Rigidity:** Reducing the entropic penalty of binding to microbial membranes or receptors.

- **Steric Bulk:** Potentially altering the metabolic hydrolysis rate by esterases (enhancing stability) and modulating estrogenic receptor affinity (safety profile).
- **Hydrophobicity Balance:** A high LogP (~4.5–5.0) that demands precise formulation strategies (e.g., nano-emulsions) for efficacy.

This guide provides a definitive roadmap for the synthesis, purification, and evaluation of this advanced preservative candidate.

Part 2: Chemical Synthesis Strategy

Rationale: Direct Fischer esterification (Acid + Alcohol

Ester + Water) is inefficient for cyclooctanol due to its secondary nature and significant steric hindrance. High temperatures required to drive the equilibrium often lead to dehydration of the alcohol (forming cyclooctene) or polymerization.

Recommended Protocol: Steglich Esterification We utilize

-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method proceeds under mild conditions (Room Temperature), preserving the integrity of the cyclooctyl ring.

Experimental Protocol

Materials:

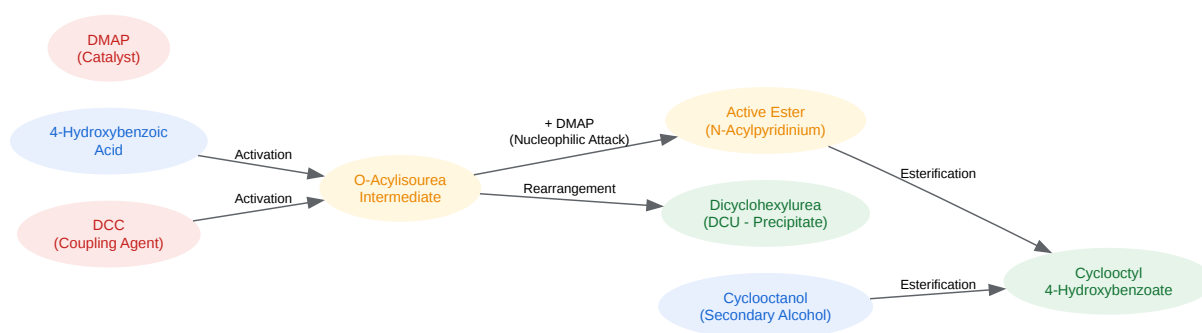
- 4-Hydroxybenzoic acid (1.0 eq)^[1]
- Cyclooctanol (1.1 eq)
- DCC (1.1 eq)
- DMAP (0.1 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) and cyclooctanol (14.1 g, 110 mmol) in anhydrous DCM (200 mL).
- Catalyst Addition: Add DMAP (1.2 g, 10 mmol) to the stirring solution.
- Coupling: Cool the reaction mixture to 0°C in an ice bath. Add DCC (22.7 g, 110 mmol) portion-wise over 15 minutes to control the exotherm.
 - Observation: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
- Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–24 hours. Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1).
 - Target: Disappearance of the 4-hydroxybenzoic acid spot () and appearance of the ester ().
- Workup:
 - Filter off the DCU precipitate using a sintered glass funnel.
 - Wash the filtrate with 1M HCl (2 x 50 mL) to remove DMAP and unreacted amine.
 - Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.
 - Wash with Brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from a mixture of Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% (White crystalline solid).

Part 3: Visualization of Synthesis & Mechanism



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Figure 1: Steglich Esterification Pathway. The reaction utilizes DCC to activate the carboxylic acid, forming an O-acylisourea intermediate, which is then intercepted by DMAP to form a reactive N-acylpyridinium species, facilitating the attack by the sterically hindered cyclooctanol.

Part 4: Analytical Profiling

To validate the synthesis, the following spectroscopic signatures must be confirmed:

Technique	Parameter	Expected Signal	Interpretation
FT-IR	(cm)	3300–3400 (Broad)	Phenolic -OH stretch
1680–1700 (Strong)	Ester C=O stretch (Conjugated)		
2850–2950	Cyclooctyl C-H (aliphatic)		
H NMR	(ppm), CDCl	7.95 (d, 2H)	Aromatic protons ortho to ester
6.85 (d, 2H)	Aromatic protons ortho to phenol		
5.15–5.25 (m, 1H)	Methine proton of cyclooctyl ring (CH-O)		
1.50–2.00 (m, 14H)	Cyclooctyl methylene protons		
HPLC	Retention Time	> n-Butyl Paraben	Increased lipophilicity increases RT on C18 columns

Part 5: Biological Evaluation & The Cutoff Effect

The "Cutoff" Phenomenon: As chain length increases, antimicrobial activity generally increases. However, for cyclooctyl paraben (C8), the critical limiting factor is water solubility. If the molecule cannot dissolve in the aqueous phase of the media, it cannot reach the bacterial membrane.

Protocol: Minimum Inhibitory Concentration (MIC) Determination Note: Due to low solubility, a co-solvent system is mandatory.

- Stock Solution: Dissolve **Cyclooctyl 4-hydroxybenzoate** in 100% DMSO to a concentration of 10,000

g/mL.

- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB). Ensure final DMSO concentration is < 2% to avoid solvent toxicity.

- Inoculum: Prepare a suspension of *Staphylococcus aureus* (ATCC 29213) adjusted to 0.5 McFarland standard (

CFU/mL).

- Incubation: Add 100

L of inoculum to 100

L of drug dilution in a 96-well plate. Incubate at 37°C for 24 hours.

- Readout: The MIC is the lowest concentration with no visible growth.

Predicted Outcome:

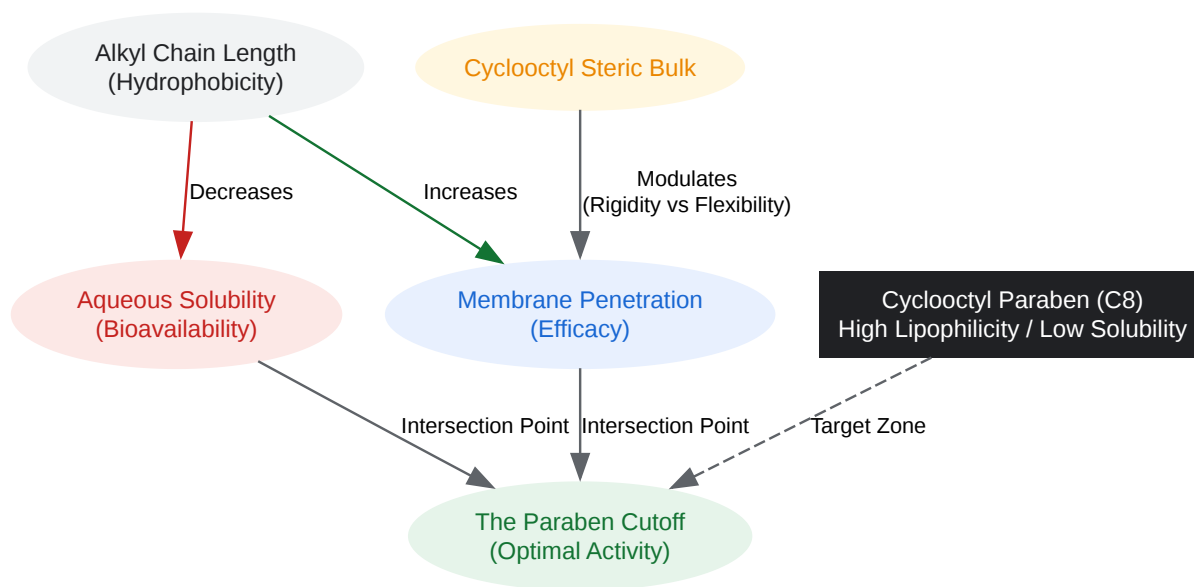
- Gram-Positive (*S. aureus*): High activity expected (MIC

4–16

g/mL) due to effective membrane disruption.

- Gram-Negative (*E. coli*): Lower activity expected. The outer membrane of Gram-negatives is a barrier to very hydrophobic molecules (LogP > 4).

Part 6: Structure-Activity Relationship (SAR) Logic



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Figure 2: The Paraben Cutoff Effect. Efficacy is a trade-off between penetrating the lipid bilayer (favored by lipophilicity) and remaining soluble enough to reach the target (favored by hydrophilicity). Cyclooctyl paraben sits at the extreme lipophilic end of this spectrum.

Part 7: References

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